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molecular formula C16H16O B8563074 2-(2,2-diphenylethyl)oxirane CAS No. 54766-52-8

2-(2,2-diphenylethyl)oxirane

Cat. No. B8563074
M. Wt: 224.30 g/mol
InChI Key: RJFZHRLJWYCZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001328

Procedure details

The 1,2-epoxy-4,4-diarylbutane starting materials can alternatively be prepared by reaction of dimethylsulfonium methylide or dimethyloxosulfonium methylide with an appropriate diarylalkyl aldehyde or a diarylalkyl ketone. For example, reaction of an aldehyde such as 3,3-diphenylpropanal with either dimethylsulfonium methylide or dimethyloxosulfonium methylide in approximately equimolar amounts provides 1,2-epoxy-4,4-diphenylbutane. Similarly, reaction of a diarylalkyl ketone such as methyl-(2,2-diphenylethyl) ketone with either dimethylsulfonium methylide or dimethyloxosulfonium methylide provides 1,2-epoxy-4,4-diphenyl-2-methylbutane. Such reactions typically are carried out in a solvent such as dimethyl sulfoxide or tetrahydrofuran, and normally at a reduced temperature of about 0° C. Dimethylsulfonium methylide is prepared by reaction of trimethylsulfonium iodide with methylsulfinylcarbanion, while dimethyloxosulfonium methylide is prepared by reaction of trimethyloxosulfonium iodide with sodium hydride. Such reactions are more fully discussed by Corey et al., J. Am. Chem. Soc., 84, 867(1962) and J. Am. Chem. Soc., 84, 3782 (1962).
[Compound]
Name
1,2-epoxy-4,4-diarylbutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethylsulfonium methylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diarylalkyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diarylalkyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dimethylsulfonium methylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1]S(C)(=O)=C.[C:6]1([CH:12]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:13][CH:14]=[O:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[O:15]1[CH:14]([CH2:13][CH:12]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:1]1

Inputs

Step One
Name
1,2-epoxy-4,4-diarylbutane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dimethylsulfonium methylide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=C)(=O)C
Name
diarylalkyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diarylalkyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=O)C1=CC=CC=C1
Step Five
Name
dimethylsulfonium methylide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=C)(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CC1CC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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